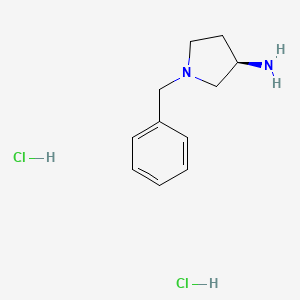

![molecular formula C16H19ClF3N3O4 B2866127 Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate CAS No. 337920-38-4](/img/structure/B2866127.png)

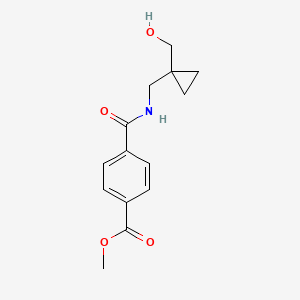

Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

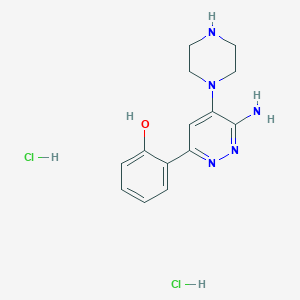

“Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate” is a complex organic compound . It’s a derivative of diethyl malonate , which is a diethyl ester of malonic acid .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridinyl group, an amino group, and a malonate group . The exact structure can be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Novel Synthesis Methods and Derivatives

The compound Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate, though not directly mentioned, is analogous to chemicals studied for their role in synthesizing novel organic compounds. For instance, microwave-mediated synthesis under solvent-free conditions has been utilized to create novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates and diethyl (ethoxymethylene)malonate, showcasing an efficient approach to generating complex molecular structures (Eynde et al., 2001). Similarly, a simplified three-step synthesis for (±)-β-methyleneaspartic acid demonstrates the versatility of diethyl malonate derivatives in synthesizing biologically relevant compounds (Hand & Baker, 2009).

Molecular Structure and Non-covalent Interactions

Research into the crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) has provided insights into supramolecular assembly formation assisted via non-covalent interactions. The studies reveal the presence of strong intramolecular N–H⋯O hydrogen bonding and the effects of chloro and nitro substitution on hydrogen bonding strengths, highlighting the importance of non-covalent interactions in the stability and formation of molecular structures (Shaik, Angira, & Thiruvenkatam, 2019).

Applications in Heterocyclic Chemistry

The reactivity of diethyl N,N-dimethylaminomethylenemalonate with N- and C- nucleophiles has been explored, leading to the formation of diethyl heteroarylaminomethylenemalonates and their cyclization into fused azino- or azolopyrimidinones. This study underlines the compound's utility in synthesizing diverse heterocyclic systems, which are fundamental in developing pharmaceuticals and other functional materials (Kušar, Svete, & Stanovnik, 1996).

Targeted Synthesis for Anticancer Intermediates

Diethyl 2-(2-chloronicotinoyl)malonate, a compound with structural similarities, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study demonstrated a fast and effective method to synthesize this compound, emphasizing its significance in the pharmaceutical industry for developing targeted cancer therapies (Xiong et al., 2018).

Propiedades

IUPAC Name |

diethyl 2-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF3N3O4/c1-3-26-14(24)11(15(25)27-4-2)9-21-5-6-22-13-12(17)7-10(8-23-13)16(18,19)20/h7-9,21H,3-6H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADYMAJYGSYREW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

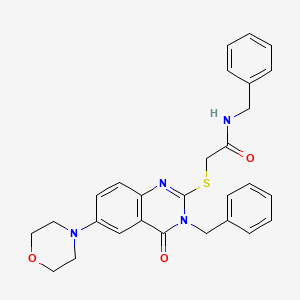

![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)

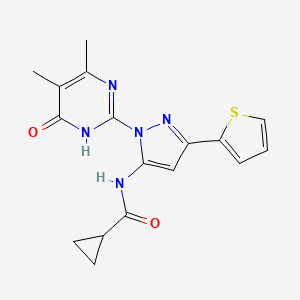

![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2866051.png)

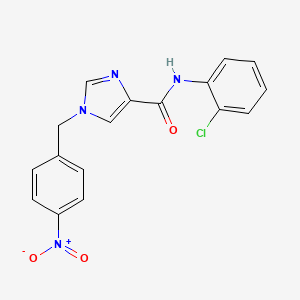

![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)

![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)

![{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B2866062.png)